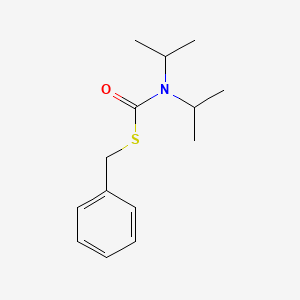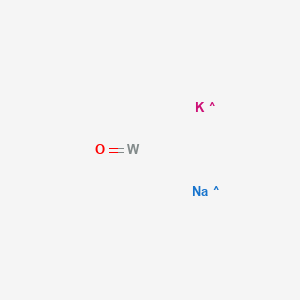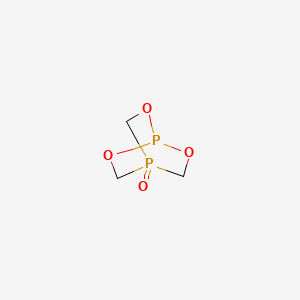
Methanol, phosphinylidynetri-, cyclic phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, phosphinylidynetri-, cyclic phosphite is a unique organophosphorus compound characterized by its cyclic structure. This compound is part of the broader class of phosphites, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The cyclic nature of this compound imparts distinct chemical properties that make it valuable in various scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanol, phosphinylidynetri-, cyclic phosphite typically involves the reaction of methanol with phosphorus trichloride under controlled conditions. The reaction proceeds through the formation of intermediate phosphorous esters, which then cyclize to form the cyclic phosphite. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yields and purity. The use of catalysts may also be employed to enhance the reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, phosphinylidynetri-, cyclic phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphines and related derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanol, phosphinylidynetri-, cyclic phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological phosphates.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of methanol, phosphinylidynetri-, cyclic phosphite involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metals, making it useful in catalysis. In biological systems, it can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl phosphite
- Triphenyl phosphite
- Diethyl phosphite
Uniqueness
Methanol, phosphinylidynetri-, cyclic phosphite is unique due to its cyclic structure, which imparts distinct reactivity and stability compared to its acyclic counterparts. This cyclic nature allows for specific interactions in catalytic and biological systems that are not possible with linear phosphites.
Eigenschaften
CAS-Nummer |
41097-27-2 |
|---|---|
Molekularformel |
C3H6O4P2 |
Molekulargewicht |
168.02 g/mol |
IUPAC-Name |
2,6,7-trioxa-1,4λ5-diphosphabicyclo[2.2.2]octane 4-oxide |
InChI |
InChI=1S/C3H6O4P2/c4-9-1-5-8(6-2-9)7-3-9/h1-3H2 |
InChI-Schlüssel |
NBKQGJFTSPNBQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OP2OCP1(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

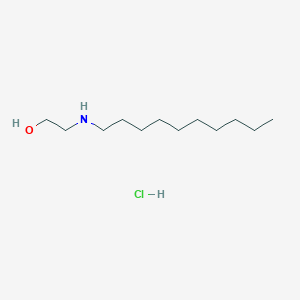
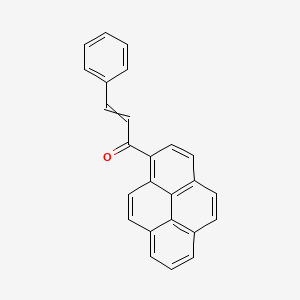
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
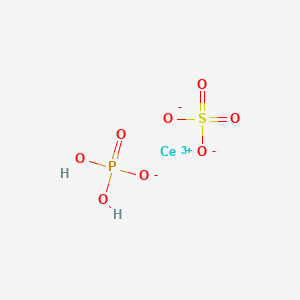
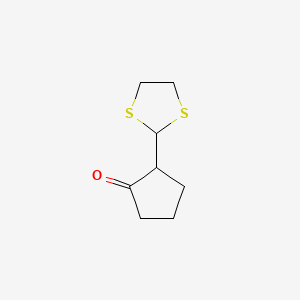
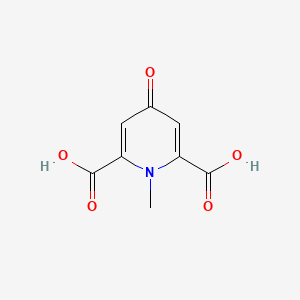
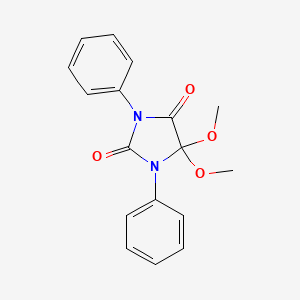
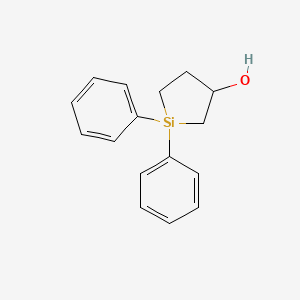
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
